molecular formula C7H15NO B134022 Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI) CAS No. 154660-36-3

Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI)

Katalognummer: B134022
CAS-Nummer: 154660-36-3
Molekulargewicht: 129.2 g/mol
InChI-Schlüssel: XBTWBCXOFVKTNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI) is an organic compound with a unique structure that includes an isopropenyloxy group attached to an N,N-dimethylethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI) typically involves the reaction of N,N-dimethylethanamine with isopropenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the isopropenyloxy group.

Industrial Production Methods

In industrial settings, the production of Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI) may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isopropenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI) include:

  • 2-(Isopropenyloxy)-N,N-diethylethanamine
  • 2-(Isopropenyloxy)-N,N-dimethylpropanamine
  • 2-(Isopropenyloxy)-N,N-dimethylbutanamine

Uniqueness

What sets Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]-(9CI) apart from these similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

154660-36-3

Molekularformel

C7H15NO

Molekulargewicht

129.2 g/mol

IUPAC-Name

N,N-dimethyl-2-prop-1-en-2-yloxyethanamine

InChI

InChI=1S/C7H15NO/c1-7(2)9-6-5-8(3)4/h1,5-6H2,2-4H3

InChI-Schlüssel

XBTWBCXOFVKTNF-UHFFFAOYSA-N

SMILES

CC(=C)OCCN(C)C

Kanonische SMILES

CC(=C)OCCN(C)C

Synonyme

Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.